3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzoxazole moiety linked to a pyrrolidine ring via a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring Common reaction conditions include the use of catalysts such as samarium triflate or iron catalysts, and the reactions are often carried out under reflux conditions in solvents like water or alcohols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of eco-friendly catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity and specificity for its targets. Additionally, the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Benzisoxazole: An analog with the nitrogen atom in position 2 instead of oxygen.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the sulfanylmethyl group, which can undergo various chemical modifications, and the pyrrolidine ring, which enhances its stability and potential bioactivity. These features make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H22N2O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-benzoxazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-9-8-12(10-19)11-23-15-18-13-6-4-5-7-14(13)21-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
UAORNHQVELTEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.